molecular formula C17H16N4O3 B5151216 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B5151216
M. Wt: 324.33 g/mol
InChI Key: NHIOINOQIAYGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, also known as DMTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTQ is a heterocyclic compound that contains a triazole and a quinazoline ring system, making it a unique compound with diverse properties.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division, leading to the death of cancer cells. This compound has also been shown to induce the generation of reactive oxygen species, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. One of the most promising directions is the development of this compound-based anticancer drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Additionally, research on the synthesis of this compound analogs with improved solubility and potency is also an area of interest.

Synthesis Methods

6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form 2,4-dimethoxyphenylhydrazine. This intermediate is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form the final product, this compound.

Scientific Research Applications

6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer treatment.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-11-3-4-12(16(7-11)24-2)10-5-14-13(15(22)6-10)8-21-17(20-14)18-9-19-21/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIOINOQIAYGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=NC4=NC=NN4C=C3C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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